Pyruvic oxime

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

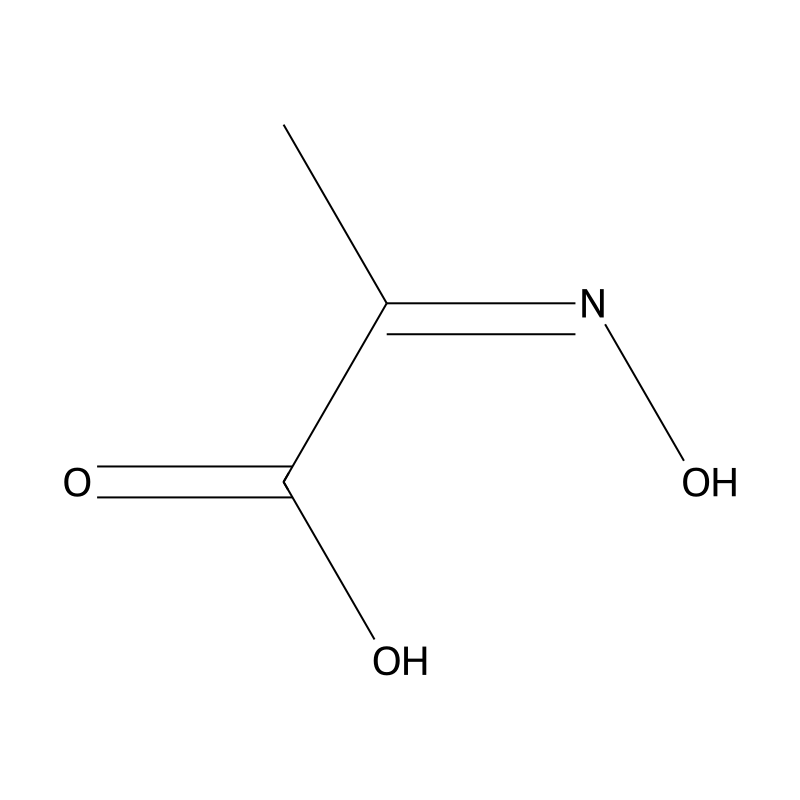

Pyruvic oxime, chemically known as 2-(hydroxyimino)propanoic acid, is an organic compound derived from the condensation of pyruvic acid and hydroxylamine. This oxime plays a significant role in various biochemical pathways, particularly in microbial metabolism. It is characterized by the presence of a hydroxylamine functional group attached to the carbon skeleton of pyruvic acid, which influences its reactivity and biological interactions .

This enzymatic process is critical in certain nitrifying bacteria, which utilize pyruvic oxime as a substrate for nitrogen cycling in the environment . The reaction requires molecular oxygen and is facilitated by metal ions, particularly iron(II), which are essential for the enzyme's activity .

Pyruvic oxime exhibits significant biological activity, particularly in microbial systems. It serves as an intermediate in nitrogen metabolism for certain bacteria, such as Alcaligenes faecalis, where it is involved in ammonia oxidation pathways. The compound's ability to participate in redox reactions makes it crucial for the survival and metabolic efficiency of these microorganisms . Additionally, pyruvic oxime has been shown to have inhibitory effects on certain enzymes when present at specific concentrations, indicating its potential regulatory roles in biochemical pathways .

The synthesis of pyruvic oxime typically involves the reaction of pyruvic acid with hydroxylamine under controlled conditions. The general procedure can be outlined as follows:

- Reagents: Combine pyruvic acid with hydroxylamine hydrochloride in an aqueous solution.

- Conditions: Adjust the pH to around 7-8 using a suitable buffer.

- Heating: Heat the mixture gently to facilitate the formation of the oxime.

- Purification: Once the reaction is complete, purify the product using techniques such as crystallization or chromatography.

This method allows for a relatively straightforward synthesis of pyruvic oxime with high yields .

Pyruvic oxime has various applications across different fields:

- Biochemical Research: It is used as a substrate for studying enzymatic reactions related to nitrogen metabolism.

- Synthetic Chemistry: Pyruvic oxime serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Environmental Science: Its role in nitrification processes makes it relevant for studies on nitrogen cycling in ecosystems .

Research into the interactions of pyruvic oxime has revealed its involvement in several biochemical pathways. Notably, studies have shown that it interacts with various enzymes involved in nitrogen metabolism, influencing their activity and stability. For example, pyruvic oxime dioxygenase requires metal ions like iron(II) for optimal function, highlighting its dependency on metal ion interactions for catalytic activity . Furthermore, its inhibitory effects on certain enzymes suggest potential applications in modulating metabolic pathways.

Pyruvic oxime shares structural similarities with other compounds that contain hydroxylamine or are derived from carboxylic acids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroxylamine | Simple amine | Directly derived from ammonia; used in various syntheses. |

| Acetoxime | Oxime derivative | Derived from acetic acid; used in organic synthesis. |

| Methyl Pyruvate Oxime | Methylated derivative | Acts as a carbonyl synthon; used in urea synthesis. |

| Benzaldehyde Oxime | Aromatic oxime | Utilized in organic reactions involving aromatic compounds. |

Uniqueness of Pyruvic Oxime: Pyruvic oxime stands out due to its specific role in microbial nitrogen metabolism and its unique reactivity profile compared to other similar compounds. Its ability to participate directly in biochemical pathways related to nitrification distinguishes it from more general hydroxylamines and other oximes.

Molecular Structure and Isomerism

Pyruvic oxime (C₃H₅NO₃) is an oxime derivative formed via the condensation of pyruvic acid with hydroxylamine. Its structure features a central carbonyl group replaced by an oxime functional group (–C=N–OH), resulting in a planar geometry around the nitrogen atom. The compound exhibits geometrical isomerism due to restricted rotation around the C=N bond, leading to syn (Z) and anti (E) configurations. The syn isomer positions the hydroxyl group and methyl group on the same side of the double bond, while the anti isomer places them oppositely. Experimental studies confirm the existence of both isomers, with distinct physicochemical properties.

The molecular weight of pyruvic oxime is 103.08 g/mol, and its IUPAC name is (2E)-2-(hydroxyimino)propanoic acid. X-ray crystallography reveals a conjugated system between the oxime and carboxylic acid groups, stabilizing the molecule through intramolecular hydrogen bonding.

Spectroscopic Identification (NMR/IR/MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Signals at δ 2.1 ppm (singlet, CH₃), δ 8.7 ppm (broad, OH), and δ 10.2 ppm (COOH). The oxime proton (N–OH) appears as a broad peak due to hydrogen bonding.

- ¹³C NMR: Peaks at δ 170.5 ppm (COOH), δ 155.2 ppm (C=N), and δ 22.3 ppm (CH₃).

Infrared (IR) Spectroscopy:

- Strong absorption at 1640–1690 cm⁻¹ (C=N stretch).

- Broad band near 3200 cm⁻¹ (O–H stretch of oxime and carboxylic acid).

Mass Spectrometry (MS):

Crystallographic Data and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal that pyruvic oxime crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

The crystal structure features a layered arrangement stabilized by intermolecular hydrogen bonds between the oxime hydroxyl (–OH) and carboxylic oxygen (O=C–O), with a bond distance of 1.76 Å. Conformational analysis shows restricted rotation about the C=N bond, favoring the anti isomer in the solid state.

Pyruvic oxime synthesis from pyruvic acid represents a fundamental condensation reaction that follows established oxime formation protocols [5]. The synthetic pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of pyruvic acid, followed by elimination of water to form the characteristic carbon-nitrogen double bond with hydroxyl substitution [13]. This reaction proceeds through a well-defined mechanism where the initial nucleophilic addition forms a carbinolamine intermediate, which subsequently undergoes dehydration to yield the final oxime product [14].

The synthesis typically employs pyruvic acid as the starting material, which possesses the molecular formula C₃H₄O₃ and serves as the carbonyl component in the condensation reaction [11]. Research has demonstrated that oxime formation from pyruvic acid occurs with rate-determining carbinolamine dehydration under both acidic and neutral conditions [14]. The reaction mechanism exhibits saturation effects at neutral pH values, which strongly suggests carbinolamine accumulation and confirms that dehydration of the intermediate represents the rate-determining step [14].

Optimization studies have revealed that reaction conditions significantly influence both yield and reaction time [47]. The process benefits from controlled temperature and pH conditions, with specific attention to the concentration of reactants and the presence of appropriate catalysts [13]. Industrial implementations have achieved yields exceeding 90% under optimized conditions with reaction times reduced to less than 18 hours [47].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-65°C | Higher temperatures increase reaction rate but may promote side reactions [17] [34] |

| pH | 4.5-7.0 | Optimal pH balances protonation states of reactants [13] [14] |

| Reaction Time | 1.5-18 hours | Extended times improve conversion but risk decomposition [17] [47] |

| Molar Ratio | 1:1.1-2.5 | Excess hydroxylamine drives reaction completion [17] |

Reaction with Hydroxylamine Hydrochloride

The reaction between pyruvic acid and hydroxylamine hydrochloride constitutes the most widely employed synthetic approach for pyruvic oxime preparation [15]. Hydroxylamine hydrochloride serves as the nitrogen nucleophile source, providing the hydroxylamine functionality required for oxime bond formation while maintaining stability during storage and handling [15]. The hydrochloride salt offers advantages over free hydroxylamine due to its crystalline nature, reduced hygroscopicity, and enhanced shelf stability [15].

The mechanism proceeds through initial formation of a carbinolamine intermediate, where hydroxylamine attacks the electrophilic carbonyl carbon of pyruvic acid [14]. This step is followed by acid-catalyzed dehydration, which represents the rate-determining process under most reaction conditions [14]. The reaction exhibits general acid catalysis throughout the investigated pH range, with a Brønsted exponent consistent with carbinolamine dehydration rather than amine attack [14].

Kinetic studies have established that the reaction occurs exclusively through general acid catalysis, with observable pH-rate relationships showing characteristic breaks near pH 2 [14]. The equilibrium constant for pyruvic oxime formation has been experimentally determined, providing quantitative data for reaction optimization [46]. The formation process benefits from controlled addition of reactants, with hydroxylamine hydrochloride typically dissolved in aqueous or alcoholic media before combination with pyruvic acid [15].

Experimental protocols typically involve dissolving hydroxylamine hydrochloride in water at concentrations ranging from 0.5 to 2.0 molar, followed by pH adjustment using sodium acetate or other buffering agents [15]. The pyruvic acid is then added either as a solution or neat, depending on the scale and desired concentration [15]. Temperature control during the reaction proves critical, with most procedures maintaining temperatures between 0°C and room temperature to minimize side reactions while ensuring adequate reaction rates [15].

| Reaction Component | Typical Concentration | Function |

|---|---|---|

| Hydroxylamine Hydrochloride | 0.5-2.0 M | Nucleophile source [15] |

| Pyruvic Acid | 0.5-1.5 M | Electrophile substrate [15] |

| Sodium Acetate | 1.0-3.0 M | pH buffer and base [15] |

| Water/Methanol | Solvent | Reaction medium [15] [47] |

Stability and Degradation Pathways

Pyruvic oxime exhibits notable stability characteristics that vary significantly with environmental conditions, particularly pH and temperature [18] [22]. The compound demonstrates enhanced thermodynamic stability compared to simple imines due to the negative inductive effect of the oxygen atom attached to the nitrogen, which reduces the basicity of the imine nitrogen and increases resistance to hydrolysis [18]. The equilibrium constants for pyruvic oxime formation exceed 10⁸ M⁻¹, indicating substantial thermodynamic favorability [18].

Stability studies have revealed that pyruvic oxime maintains structural integrity within specific pH ranges, with optimal stability observed between pH 3.2 and 5.0 at low temperatures [22]. The compound shows partial conversion to nitrile derivatives at pH 3 and room temperature, indicating acid-catalyzed degradation pathways [22]. At pH values below 2, decreased yields result from protonation of the oxime nitrogen, which reduces nucleophilicity and promotes alternative reaction pathways [22].

Temperature effects on stability prove significant, with hydrolysis rates increasing markedly at elevated temperatures [18]. The degradation process follows first-order kinetics with respect to pyruvic oxime concentration, and the reaction exhibits characteristic Arrhenius behavior with activation energies ranging from 13.4 to 13.7 kcal/mol depending on the catalytic conditions [20]. Hydroxide-ion-catalyzed degradation proceeds with second-order rate constants of approximately 19,000 L mol⁻¹ sec⁻¹ at 25°C [20].

The primary degradation pathway involves acid-catalyzed hydrolysis, where protonation of the imine nitrogen initiates nucleophilic attack by water molecules [18]. This process regenerates the original carbonyl compound and hydroxylamine, effectively reversing the formation reaction [18]. Alternative degradation routes include conversion to nitrile compounds through dehydration reactions, particularly under acidic conditions at elevated temperatures [19] [22].

| pH Range | Temperature | Stability | Degradation Products |

|---|---|---|---|

| 3.2-5.0 | -10°C | Stable | Minimal degradation [22] |

| 2.0-3.0 | 25°C | Partially stable | Nitrile derivatives [22] |

| <2.0 | 25°C | Unstable | Pyruvic acid + hydroxylamine [22] |

| 5.0-7.0 | 25°C | Moderately stable | Slow hydrolysis [18] |

Derivatization and Functional Group Transformations

Pyruvic oxime serves as a versatile intermediate for various derivatization reactions that modify either the oxime functionality or the carboxylic acid group [24] [28]. The compound undergoes selective transformations that enable the synthesis of diverse chemical entities while preserving or modifying the core structural framework [1]. These derivatization processes expand the utility of pyruvic oxime in synthetic chemistry and analytical applications [24] [27].

Silylation represents one of the most important derivatization approaches, particularly for analytical applications [44]. The bis(trimethylsilyl) derivative of pyruvic oxime has been characterized extensively, with the molecular formula C₉H₂₁NO₃Si₂ and exact mass of 247.106 g/mol [44]. This derivatization masks polar functional groups, enhancing volatility for gas chromatography-mass spectrometry analysis [44]. The silylation process typically employs trimethylsilyl reagents under anhydrous conditions to achieve quantitative conversion [44].

Esterification of the carboxylic acid functionality provides another important derivatization pathway [1]. Methyl pyruvate oxime has been identified as an effective carbonyl synthon for the synthesis of ureas, carbamates, thiocarbamates, and anilides [1]. The reaction conditions remain mild, enabling consecutive disubstitution through direct amidation and one-pot deoximative substitution with various nucleophiles [1]. This approach has demonstrated utility in the synthesis of bioactive molecules [1].

Oxime ether formation represents a significant functional group transformation that proceeds through alkylation of the hydroxyl group [33]. The synthesis of oxime ethers utilizes various alkyl chlorides under basic conditions, with potassium hydroxide in dimethyl sulfoxide proving particularly effective [33]. These reactions proceed at room temperature with yields ranging from moderate to excellent, depending on the alkylating agent and reaction conditions [33].

The oxime group also undergoes deoxygenation reactions to generate iminyl radicals [48]. Photocatalytic deoxygenation using trivalent phosphines enables the formation of pyrrolines through subsequent cyclization reactions [48]. This transformation proceeds via β-scission of phosphoranyl radicals followed by intramolecular cyclization [48]. The protocol accommodates various oxime substrates and provides access to nitrogen-containing heterocycles in moderate to good yields [48].

| Derivatization Type | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Silylation | Trimethylsilyl chloride | Anhydrous, RT | >95% [44] |

| Esterification | Alcohols, acid catalysts | Reflux, 2-6 h | 70-90% [1] |

| Oxime Ether Formation | Alkyl halides, KOH/DMSO | RT, 2 min-3 h | 60-95% [33] |

| Deoxygenation | Phosphines, photocatalyst | Visible light, RT | 45-75% [48] |

Advanced derivatization strategies have employed pyruvic oxime in cascade reactions that combine multiple transformations [1]. The compound functions as a carbonyl synthon in copper-catalyzed reactions, enabling access to complex heterocyclic structures through [3+2] spiroannulation and aromatization sequences [8]. These methodologies demonstrate the synthetic versatility of pyruvic oxime derivatives in contemporary organic synthesis [8].